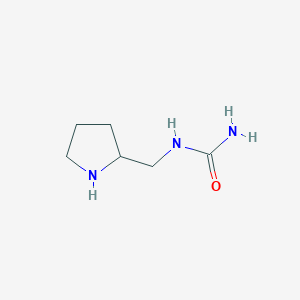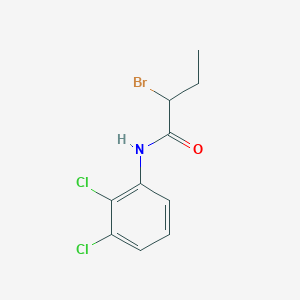
2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate
Übersicht
Beschreibung
2,2,2-Trifluoroethyl N-(1-cyclopropylethyl)carbamate is a chemical compound with the CAS Number: 1489218-72-5 . It has a molecular weight of 211.18 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 1-cyclopropylethylcarbamate . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate is 1S/C8H12F3NO2/c1-5(6-2-3-6)12-7(13)14-4-8(9,10)11/h5-6H,2-4H2,1H3,(H,12,13) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.Wissenschaftliche Forschungsanwendungen
Trifluoromethylcarbene Generation
Trifluoromethylcarbene (:CHCF3), generated from related trifluoroethyl compounds, is applied in the Fe-catalyzed cyclopropanation of olefins. This reaction produces trifluoromethylated cyclopropanes with high yields, showcasing the compound's utility in synthesizing complex fluorinated structures which are often sought after in material science, pharmaceuticals, and agrochemicals (Y. Duan et al., 2016).
Palladium-Catalyzed Trifluoroethylation
The introduction of fluorinated moieties into organic molecules enhances their biological activities, making such transformations critical in drug design. A study explores the palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters, expanding the toolkit for incorporating fluorinated groups into aromatic compounds. This method underscores the importance of trifluoroethyl compounds in medicinal chemistry and related fields (Yanchuan Zhao & Jinbo Hu, 2012).
Asymmetric Synthesis of Trifluoromethyl Cyclopropanes
Research demonstrates the use of Ru(ii)-Pheox catalysts for the highly enantioselective synthesis of trifluoromethyl cyclopropanes from olefins. This reaction's ability to proceed at low catalyst loading and yield products with excellent diastereoselectivity and enantioselectivity highlights the relevance of fluorinated compounds in synthesizing enantiomerically pure molecules for potential pharmaceutical applications (Manato Kotozaki et al., 2018).
Synthesis and Reactivity of Fluorinated Cyclopropenes
The synthesis of 1,3-diaryl-3-trifluoromethylcyclopropenes showcases the pivotal role of the trifluoromethyl group in enabling reactions that lead to the formation of structurally unique cyclopropenes. Such studies reveal the broader applicability of trifluoroethyl-related compounds in creating novel molecular architectures, which are valuable in materials science and synthetic organic chemistry (Raquel Barroso et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c1-5(6-2-3-6)12-7(13)14-4-8(9,10)11/h5-6H,2-4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSHGEXFPAVWAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



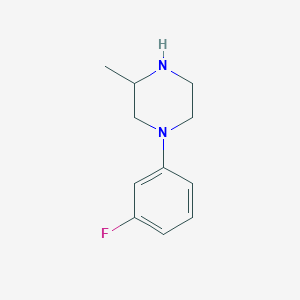
![4-[(2-Bromobutanoyl)amino]benzamide](/img/structure/B1445140.png)
![4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}piperidine](/img/structure/B1445142.png)
![2-{2-[(3-Fluorophenyl)amino]ethyl}-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B1445145.png)
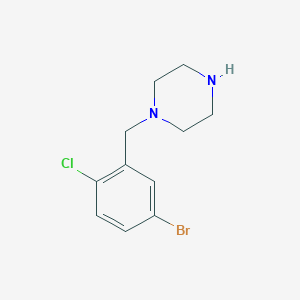
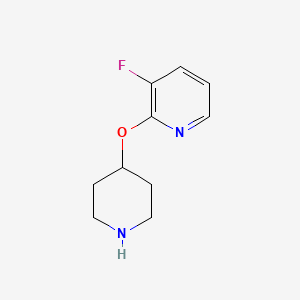
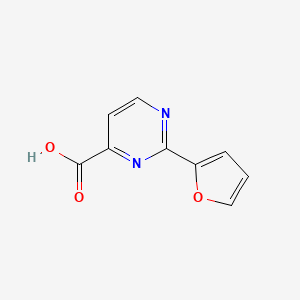
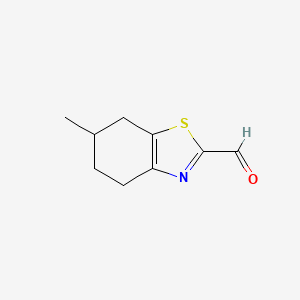
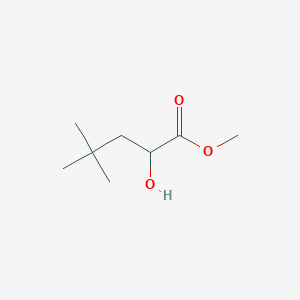
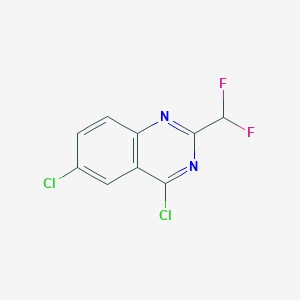
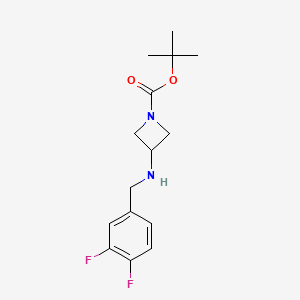
![4-Bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene](/img/structure/B1445156.png)
